molecular formula C24H19N3O3S B5082308 3-(2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione

3-(2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione

Cat. No.: B5082308
M. Wt: 429.5 g/mol
InChI Key: HFXSEGVJFPYSAP-UHFFFAOYSA-N
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Description

The compound 3-(2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0{2,7}]trideca-1(9),2(7),5-trien-5-yl}ethyl)-3-azatricyclo[7.3.1.0{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione is a complex organic molecule characterized by its intricate tricyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. Its unique structure, which includes multiple fused rings and heteroatoms, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0{2,7}]trideca-1(9),2(7),5-trien-5-yl}ethyl)-3-azatricyclo[7.3.1.0{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of functional groups through various chemical reactions. Key steps may include:

  • Cyclization Reactions : Formation of the tricyclic core through cyclization of appropriate precursors.
  • Functional Group Transformations : Introduction of oxo, thia, and diaza groups through selective functionalization.
  • Coupling Reactions : Attachment of the ethyl and pentaene moieties via coupling reactions.

Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 3-(2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0{2,7}]trideca-1(9),2(7),5-trien-5-yl}ethyl)-3-azatricyclo[7.3.1.0{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione undergoes various types of chemical reactions, including:

  • Oxidation : The compound can be oxidized to introduce additional oxygen-containing functional groups.
  • Reduction : Reduction reactions can be used to modify the oxidation state of the compound.
  • Substitution : The compound can undergo substitution reactions to replace specific atoms or groups with different functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0{2,7}]trideca-1(9),2(7),5-trien-5-yl}ethyl)-3-azatricyclo[7.3.1.0{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione has a wide range of scientific research applications, including:

  • Medicinal Chemistry : The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific biological pathways.
  • Organic Synthesis : The compound can be used as a building block for the synthesis of more complex molecules.
  • Materials Science : The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 3-(2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0{2,7}]trideca-1(9),2(7),5-trien-5-yl}ethyl)-3-azatricyclo[7.3.1.0{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-(2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0{2,7}]trideca-1(9),2(7),5-trien-5-yl}ethyl)-3-azatricyclo[7.3.1.0{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione include other tricyclic compounds with heteroatoms, such as:

  • 3-(2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0{2,7}]trideca-1(9),2(7),5-trien-5-yl}ethyl)-3-azatricyclo[7.3.1.0{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione
  • 3-(2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0{2,7}]trideca-1(9),2(7),5-trien-5-yl}ethyl)-3-azatricyclo[7.3.1.0{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione

Uniqueness: The uniqueness of 3-(2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0{2,7}]trideca-1(9),2(7),5-trien-5-yl}ethyl)-3-azatricyclo[7.3.1.0{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione lies in its specific arrangement of functional groups and the presence of multiple fused rings with heteroatoms. This structure imparts unique chemical and physical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

2-[2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3S/c28-21-20-14-7-1-2-10-17(14)31-22(20)26-18(25-21)11-12-27-23(29)15-8-3-5-13-6-4-9-16(19(13)15)24(27)30/h3-6,8-9H,1-2,7,10-12H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXSEGVJFPYSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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